An In-depth Technical Guide to the Chemical Properties of DL-Methioninol
An In-depth Technical Guide to the Chemical Properties of DL-Methioninol
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Methioninol, a derivative of the essential amino acid DL-methionine, serves as a versatile building block in biochemical research and pharmaceutical development. Its unique structural features, combining a primary alcohol and an amino group with a thioether side chain, make it a compound of interest for various synthetic and functional applications. This technical guide provides a comprehensive overview of the known chemical properties of DL-Methioninol, alongside detailed experimental protocols for the determination of key physicochemical parameters. Due to the limited availability of published experimental data for this specific compound, this guide also includes predicted values and generalized methodologies to assist researchers in its characterization.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H13NOS | [2] |
| Molecular Weight | 135.23 g/mol | [2] |
| Appearance | Light yellowish oil / Viscous liquid | |
| CAS Number | 16720-80-2 | [2] |
| Purity | ≥95% | |
| Storage Conditions | 0 - 8 °C |
Note: Quantitative experimental data for properties such as boiling point, melting point, density, solubility, and pKa for DL-Methioninol are not widely reported. The following sections provide standardized experimental protocols for determining these essential chemical properties.
Experimental Protocols for Property Determination
The following are detailed methodologies for key experiments to characterize the chemical properties of DL-Methioninol.
Determination of Boiling Point
The boiling point of a liquid is a critical physical constant for its identification and purity assessment. For a high-boiling liquid like DL-Methioninol, a distillation-based method is suitable.
Methodology: Simple Distillation
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Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
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Sample Preparation: Place a known volume (e.g., 10 mL) of DL-Methioninol into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
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Heating: Gently heat the flask using a heating mantle.
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Data Collection: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.
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Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Sidney-Young equation.
Determination of Solubility
Understanding the solubility of DL-Methioninol in various solvents is crucial for its application in synthesis, formulation, and biological assays.
Methodology: Gravimetric Method
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Solvent Selection: Choose a range of solvents of varying polarity, such as water, ethanol, methanol, acetone, and a nonpolar solvent like hexane.
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Sample Preparation: Prepare saturated solutions by adding an excess amount of DL-Methioninol to a known volume of each solvent in separate sealed vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Separation: Allow any undissolved solute to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
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Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under reduced pressure or in a fume hood.
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Mass Determination: Weigh the vial containing the dried solute. The difference in weight gives the mass of DL-Methioninol that was dissolved in the known volume of the solvent.
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Calculation: Express the solubility in terms of g/L or mol/L.
Determination of pKa
The pKa values of the amino and hydroxyl groups in DL-Methioninol are important for understanding its acid-base properties and its charge state at different pH values.
Methodology: Potentiometric Titration
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Apparatus: Use a pH meter with a calibrated electrode and a burette.
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Sample Preparation: Prepare a solution of DL-Methioninol of known concentration in deionized water.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group. In a separate experiment, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the hydroxyl group.
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Data Collection: Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated. This can be determined from the midpoint of the buffer region on the titration curve. The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data.[3]
Synthesis and Logical Relationships
DL-Methioninol is synthesized from its parent amino acid, DL-methionine. This transformation is a classic example of the reduction of a carboxylic acid to a primary alcohol.
Synthesis of DL-Methioninol from DL-Methionine
The conversion of DL-methionine to DL-Methioninol involves the reduction of the carboxylic acid group. A common and effective method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF).
Experimental Workflow:
Conclusion
DL-Methioninol is a valuable chiral building block with potential applications in various fields of chemical and pharmaceutical research. While there is a scarcity of comprehensive experimental data on its chemical properties, this guide provides the foundational information available and outlines robust experimental protocols for its thorough characterization. The provided methodologies for determining boiling point, solubility, and pKa are standard techniques that can be readily implemented in a laboratory setting. The synthesis workflow from DL-methionine illustrates a straightforward route to obtain this versatile amino alcohol. Further research to fully elucidate the experimental physicochemical properties of DL-Methioninol is warranted and will undoubtedly contribute to its broader utility in scientific innovation.
